

# 5-Chloro-triazolo[1,5-a]pyridine CAS number 89364-06-7

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## Compound of Interest

Compound Name:	5-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Cat. No.:	B2429032

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## Introduction: A Note on Nomenclature and Significance

The compound registered under CAS Number 89364-06-7 is 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine. While sometimes mistaken for its pyridine analog, the pyrimidine core is central to its documented properties and applications.

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a nitrogen-rich fused heterocyclic system. Structurally, it is an aza-analog of indolizine and, more importantly, isoelectronic with the purine ring system, a cornerstone of nucleic acids and cellular signaling.[4][5] This electronic and structural mimicry allows TP derivatives to function as purine bioisosteres, enabling them to interact with biological targets that naturally recognize purines, such as kinases and polymerases.[4][6] This inherent biological relevance has established the TP scaffold as a "privileged structure" in medicinal chemistry, leading to its exploration in a vast array of therapeutic areas, from oncology to infectious diseases.[7][8] The 5-chloro substituent on this scaffold serves as a versatile chemical handle, providing a key reactive site for the synthesis of diverse compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties.

## Physicochemical and Spectroscopic Profile Core Properties

Quantitative data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is summarized in the table below. Specific physical properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Property	Value	Source
CAS Number	89364-06-7	<a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> CIN <sub>4</sub>	
Molecular Weight	154.56 g/mol	
Appearance	Expected to be a solid (e.g., crystalline powder)	

## Expected Spectroscopic Signatures

While a definitive, published spectrum for this specific compound is not readily available, its spectroscopic characteristics can be reliably predicted based on extensive data from closely related analogs.[\[9\]](#)[\[10\]](#) Researchers synthesizing or handling this compound can use the following data as a reference for structural verification.

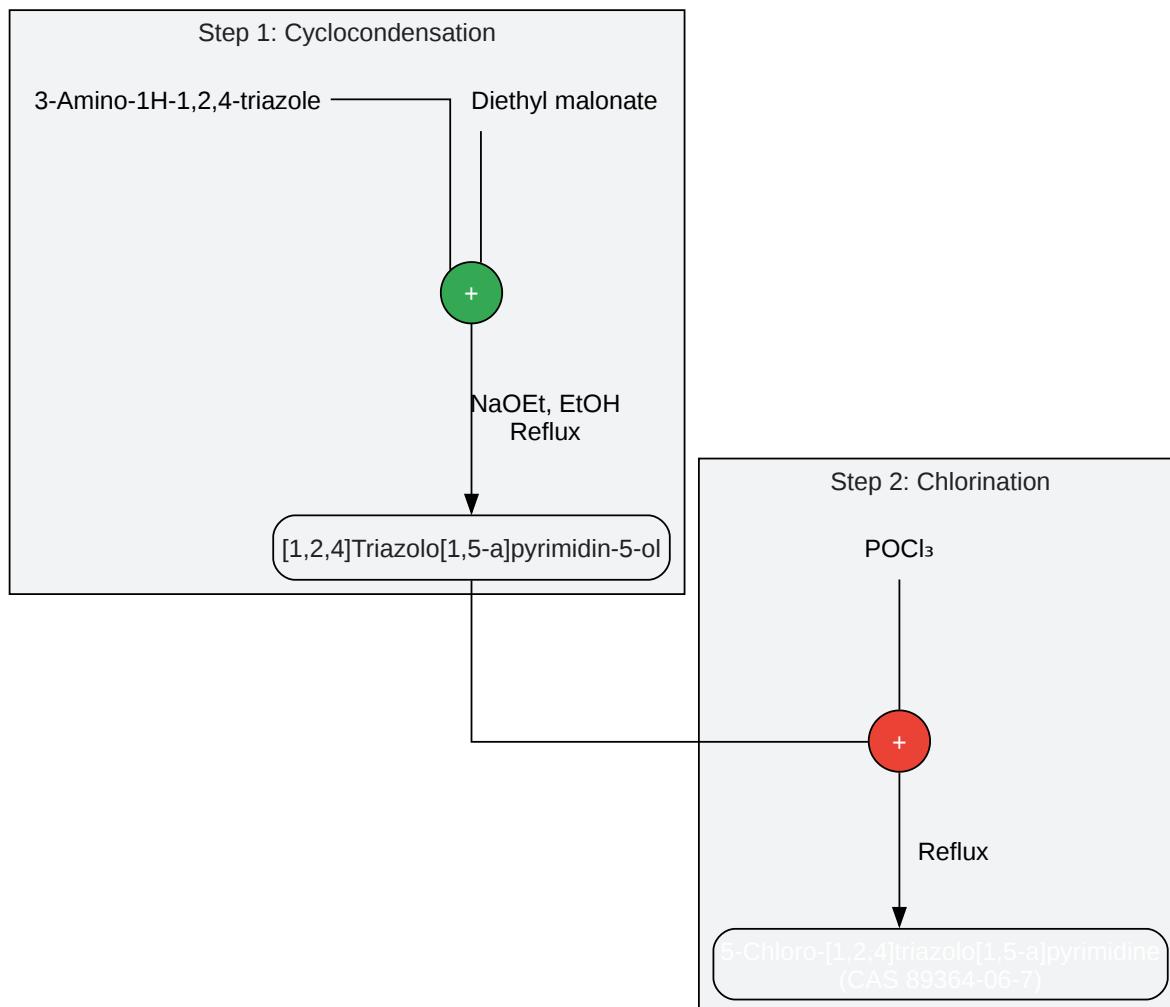
Spectroscopy	Expected Features
<sup>1</sup> H NMR	The fused ring system is aromatic. Protons on the pyrimidine ring (H6 and H7) are expected to appear as doublets in the $\delta$ 7.0-9.0 ppm range. The proton on the triazole ring (H2) is expected as a singlet in a similar downfield region.
<sup>13</sup> C NMR	Aromatic carbons are expected in the $\delta$ 110-165 ppm range. The carbon bearing the chlorine atom (C5) will be significantly downfield.
IR (Infrared)	Characteristic peaks for aromatic C-H stretching ( $\sim$ 3000-3100 $\text{cm}^{-1}$ ), C=C and C=N stretching vibrations in the 1500-1650 $\text{cm}^{-1}$ region, and a C-Cl stretching vibration in the fingerprint region.
MS (Mass Spec)	The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a molecular ion peak ( $M^+$ ) at $m/z$ 154 and an $(M+2)^+$ peak at $m/z$ 156 with an approximate intensity ratio of 3:1.

## Synthesis and Methodologies

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is well-established. The most common and versatile approach involves the cyclocondensation of 3-amino-1H-1,2,4-triazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[4] To arrive at the 5-chloro target compound, a two-step sequence starting from this principle is the most logical and field-proven pathway.

## Proposed Synthetic Pathway

The synthesis begins with the construction of the hydroxylated core,[1][2][3]triazolo[1,5-a]pyrimidin-5-ol, which is subsequently converted to the target 5-chloro derivative via a standard chlorination reaction. This strategy provides a reliable and scalable route to the desired intermediate.

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Caption: Proposed two-step synthesis of the target compound.

## Detailed Experimental Protocol (Proposed)

The following protocol is a representative, self-validating procedure based on established chemical principles for this class of heterocycles.

### Step 1: Synthesis of [1][2][3]triazolo[1,5-a]pyrimidin-5-ol

- **Reagent Preparation:** In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen) to prepare a fresh solution of sodium ethoxide.
- **Reaction Initiation:** To the sodium ethoxide solution, add 3-amino-1H-1,2,4-triazole (1.0 eq). Stir for 15-20 minutes at room temperature to ensure complete salt formation.
- **Cyclocondensation:** Add diethyl malonate (1.1 eq) dropwise to the mixture.
  - **Causality:** Diethyl malonate serves as the three-carbon 1,3-dielectrophile. The reaction proceeds via an initial nucleophilic attack of the amino-triazole onto one of the ester carbonyls, followed by an intramolecular cyclization and elimination of ethanol.
- **Reaction Completion:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of ~5-6. The resulting precipitate is collected by vacuum filtration, washed with cold water and then ethanol, and dried under vacuum to yield the hydroxylated product.

### Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine

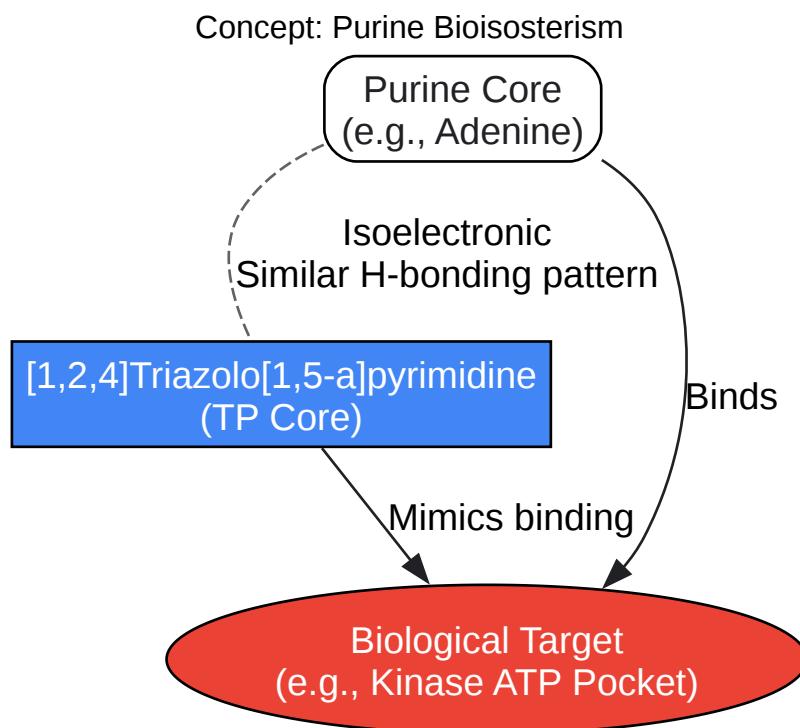
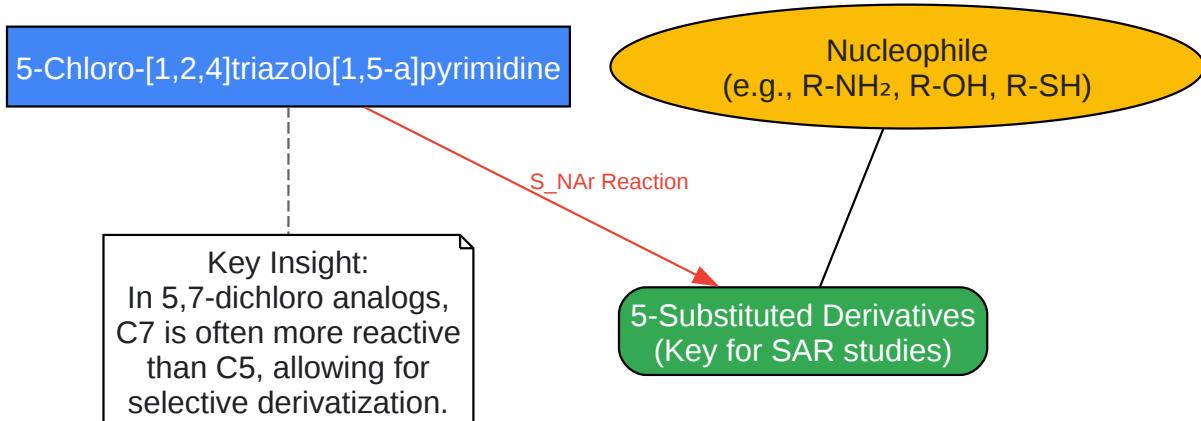
- **Reaction Setup:** In a flask equipped with a reflux condenser, suspend the [1][2][3]triazolo[1,5-a]pyrimidin-5-ol (1.0 eq) from Step 1 in phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 eq).
  - **Causality:**  $\text{POCl}_3$  acts as both the solvent and the chlorinating agent. The oxygen of the hydroxyl group (or its keto tautomer) attacks the phosphorus atom, leading to a reactive intermediate that is subsequently displaced by a chloride ion to yield the final product.

- Chlorination: Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction. Heat the mixture to reflux for 2-4 hours.
- Work-up and Isolation: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., NaHCO<sub>3</sub> or NH<sub>4</sub>OH). The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization or column chromatography.

## Chemical Reactivity and Strategic Functionalization

The primary value of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the reactivity of its C5-chloro substituent. This position is an electrophilic center, primed for Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the straightforward introduction of a wide variety of nucleophiles—including amines, alcohols, and thiols—to build diverse molecular libraries. This is the cornerstone of Structure-Activity Relationship (SAR) studies for this scaffold. Interestingly, in related di-chloro systems, the C7-chloro position has been shown to be more susceptible to displacement than the C5-chloro position, providing a pathway for selective and sequential functionalization.[11]



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